![molecular formula C16H13I4NO4 B12317276 Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate CAS No. 86154-71-4](/img/structure/B12317276.png)

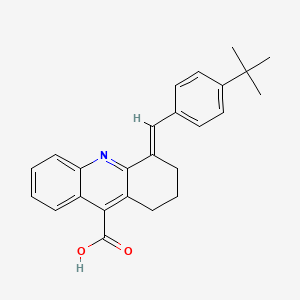

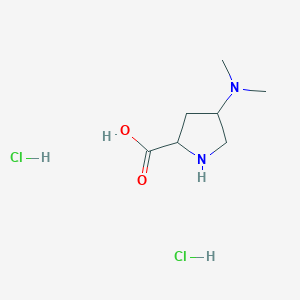

Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

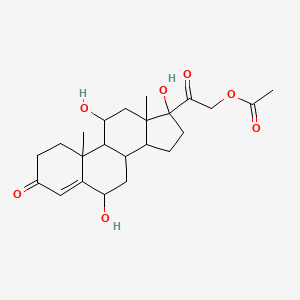

L'ester méthylique de la thyroxine est un dérivé synthétique de la thyroxine, une hormone produite par la glande thyroïde. Ce composé est principalement utilisé en recherche en raison de sa forte réactivité avec les anticorps monoclonaux spécifiques de la thyroxine et de son rôle d'inhibiteur de la malate déshydrogénase .

Méthodes De Préparation

La synthèse de l'ester méthylique de la thyroxine implique plusieurs étapes. Une méthode courante commence par la nitration de la L-tyrosine, suivie d'une N-acétylation et d'une estérification pour produire l'ester éthylique de la 3,5-dinitro-N-acétyl-L-tyrosine . Cet intermédiaire subit un couplage avec le p-méthoxyphénol, une hydrogénation pour former une diamine, puis une iodation par diazotation, déméthylation et hydrolyse pour donner l'ester méthylique de la thyroxine . Les méthodes de production industrielles impliquent souvent l'iodation de la 3,5-diiodothyronine en présence d'une base appropriée .

Analyse Des Réactions Chimiques

L'ester méthylique de la thyroxine subit diverses réactions chimiques, notamment :

Hydrolyse : L'hydrolyse acide de l'ester méthylique de la thyroxine donne un acide carboxylique et un alcool.

Oxydation et réduction : Ces réactions sont moins courantes mais peuvent être réalisées dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les atomes d'iode.

Les réactifs couramment utilisés dans ces réactions comprennent les acides forts pour l'hydrolyse et les bases pour l'iodation . Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les dérivés substitués.

Applications De Recherche Scientifique

L'ester méthylique de la thyroxine a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

5. Mécanisme d'action

L'ester méthylique de la thyroxine exerce ses effets en interagissant avec des cibles moléculaires spécifiques, notamment la malate déshydrogénase . Le composé inhibe cette enzyme, affectant les voies métaboliques impliquant le malate et l'oxaloacétate. De plus, il mime l'action de la thyroxine en se liant aux récepteurs de l'hormone thyroïdienne, influençant divers processus physiologiques .

Mécanisme D'action

Thyroxine Methyl Ester exerts its effects by interacting with specific molecular targets, including malate dehydrogenase . The compound inhibits this enzyme, affecting metabolic pathways involving malate and oxaloacetate. Additionally, it mimics the action of thyroxine by binding to thyroid hormone receptors, influencing various physiological processes .

Comparaison Avec Des Composés Similaires

L'ester méthylique de la thyroxine est similaire à d'autres dérivés de l'hormone thyroïdienne, tels que :

Lévothyroxine : Une forme synthétique de la thyroxine utilisée pour traiter l'hypothyroïdie.

Triiodothyronine (T3) : Une autre hormone thyroïdienne avec une activité biologique plus élevée que la thyroxine.

Iodothyronamines : Des composés ayant des fonctions antagonistes de la T3.

Ce qui distingue l'ester méthylique de la thyroxine est son utilisation spécifique en recherche en raison de sa forte réactivité avec les anticorps monoclonaux et de son rôle d'inhibiteur de la malate déshydrogénase .

Propriétés

IUPAC Name |

methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033868 |

Source

|

| Record name | Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86154-71-4 |

Source

|

| Record name | Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)

![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)

![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)